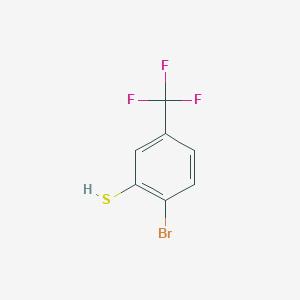

2-Bromo-5-trifluoromethylbenzenethiol

Descripción general

Descripción

2-Bromo-5-trifluoromethylbenzenethiol is a chemical compound with the molecular formula C7H4BrF3S . It has an average mass of 257.071 Da and a monoisotopic mass of 255.916916 Da . It is also known by other names such as 2-Brom-5-(trifluormethyl)benzolthiol, 2-Bromo-5-(trifluoromethyl)benzenethiol, and 2-Bromo-5-(trifluorométhyl)benzènethiol .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 atoms and 12 bonds . The compound has a complex structure with bromine, fluorine, and sulfur atoms attached to a benzene ring .Physical and Chemical Properties Analysis

This compound has a density of 1.694±0.06 g/cm3 . Its boiling point is predicted to be 239.9±40.0 °C . The molecular weight of the compound is 257.07 .Aplicaciones Científicas De Investigación

Synthetic Intermediates and Reactions

Cross-Coupling Reactions

The compound's potential in facilitating cross-coupling reactions has been explored. For instance, iron-catalyzed cross-coupling reactions have shown to be a scalable method for synthesizing immunosuppressive agents, highlighting the utility of halogenated benzenes in pharmaceutical synthesis (Seidel, Laurich, & Fürstner, 2004).

Microflow Synthesis

The development of a microflow process for the synthesis of fluorinated compounds, such as 2,4,5-trifluorobenzoic acid, emphasizes the role of halogenated intermediates in enhancing efficiency and yield in chemical processes (Deng et al., 2015).

Polymer Synthesis

Studies have demonstrated the use of halogenated benzenes in the synthesis of hyperbranched polymers, offering insights into the design of materials with potential applications in coatings, adhesives, and nanotechnology (Uhrich, Hawker, Fréchet, & Turner, 1992).

Material Science Applications

Covalent Organic Frameworks (COFs)

Research on the condensation of halogenated compounds with other organic molecules to form COFs shows promising directions for creating porous materials with applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

High Temperature Proton Exchange Membranes

The fabrication of crosslinked polybenzimidazole membranes for fuel cells using trifunctional crosslinkers derived from halogenated compounds illustrates the importance of these molecules in advancing energy technologies (Yang et al., 2018).

Environmental Studies

- Brominated Flame Retardants: Investigations into the presence of brominated flame retardants in wildlife, such as glaucous gulls from the Norwegian Arctic, underscore the environmental impact of halogenated organic compounds and the need for monitoring and regulating their use (Verreault et al., 2007).

Safety and Hazards

The safety data sheet for 2-Bromo-5-trifluoromethylbenzenethiol indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid exposure, including wearing protective clothing and ensuring good ventilation .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-trifluoromethylbenzenethiol plays a significant role in biochemical reactions, particularly those involving thiol groups. Thiol groups are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. This compound can interact with enzymes and proteins that contain cysteine residues, forming covalent bonds with the thiol groups of these residues. This interaction can lead to the modification of enzyme activity and protein function. Additionally, this compound can interact with other biomolecules such as glutathione, a tripeptide involved in cellular redox regulation .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of signaling proteins that contain thiol groups. For example, the compound can inhibit the activity of protein tyrosine phosphatases, which are enzymes that dephosphorylate tyrosine residues on proteins, thereby regulating signal transduction pathways. Additionally, this compound can impact gene expression by altering the redox state of transcription factors and other regulatory proteins. This compound can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups on proteins and enzymes. This covalent modification can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. For example, the compound can inhibit the activity of enzymes such as protein tyrosine phosphatases by forming a covalent bond with the active site cysteine residue. This inhibition can result in the accumulation of phosphorylated proteins and altered cellular signaling. Additionally, this compound can induce changes in gene expression by modifying the redox state of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to thiol metabolism. The compound can interact with enzymes such as glutathione S-transferases, which are involved in the detoxification of reactive oxygen species and other harmful compounds. Additionally, this compound can affect metabolic flux by modifying the activity of key metabolic enzymes. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize its structural features. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can influence its activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting sequences on proteins. Additionally, post-translational modifications such as phosphorylation can affect the localization and activity of this compound. This subcellular localization is crucial for its function, as it determines the specific cellular processes that the compound can modulate .

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVCDJUEVOLNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)

![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)

![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol](/img/structure/B1523892.png)